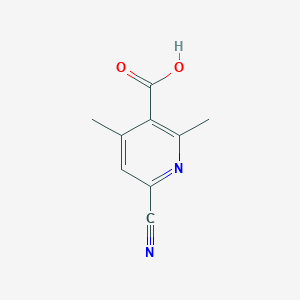
6-cyano-2,4-dimethyl-3-Pyridinecarboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-cyano-2,4-dimethyl-3-Pyridinecarboxylicacid is a derivative of nicotinic acid, characterized by the presence of a cyano group at the 6-position and methyl groups at the 2 and 4 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-cyano-2,4-dimethyl-3-Pyridinecarboxylicacid typically involves multicomponent reactions. One common method includes the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides in ethanol at room temperature. The reaction proceeds through the formation of an intermediate adduct, followed by intramolecular heterocyclization and regioselective alkylation with alkyl halides .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of common reagents such as ethyl β-(morpholin-4-yl)crotonate and cyanothioacetamides can be scaled up for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-cyano-2,4-dimethyl-3-Pyridinecarboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the cyano group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nicotinic acid derivatives.
Scientific Research Applications
6-cyano-2,4-dimethyl-3-Pyridinecarboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-cyano-2,4-dimethyl-3-Pyridinecarboxylicacid involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their function and affecting metabolic pathways .
Comparison with Similar Compounds
2,4-Dimethyl-nicotinic acid: Lacks the cyano group, resulting in different chemical properties and reactivity.
6-Cyano-nicotinic acid: Lacks the methyl groups, affecting its steric and electronic properties.
Uniqueness: 6-cyano-2,4-dimethyl-3-Pyridinecarboxylicacid is unique due to the combination of the cyano group and methyl groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
6-cyano-2,4-dimethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c1-5-3-7(4-10)11-6(2)8(5)9(12)13/h3H,1-2H3,(H,12,13) |
InChI Key |
MPUCMTUIGIMAEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)O)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


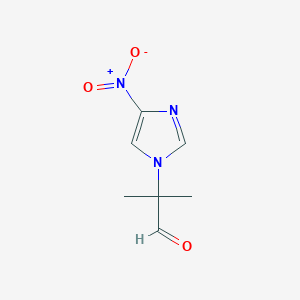
![2-Butanone, 4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B8712832.png)
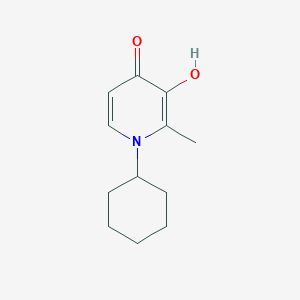
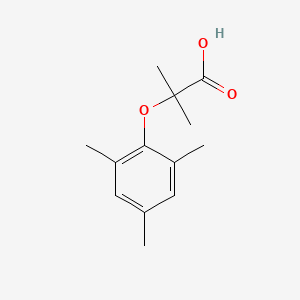
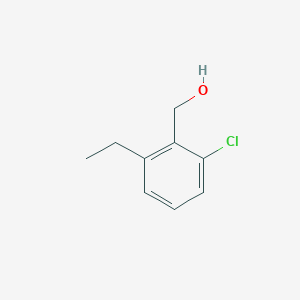
![(4Z,6Z,8E)-methyl 6-isopropyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B8712864.png)
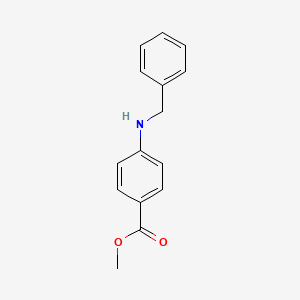
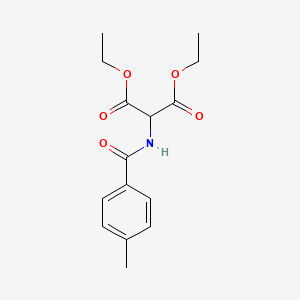
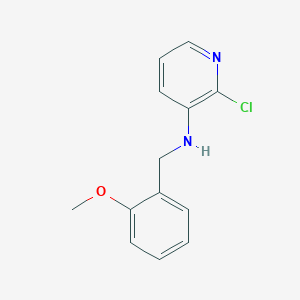

![Dibenzo[d,f][1,3,2]dioxaphosphepin, 6-chloro-](/img/structure/B8712908.png)
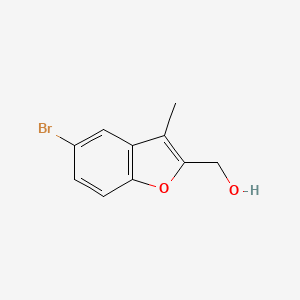
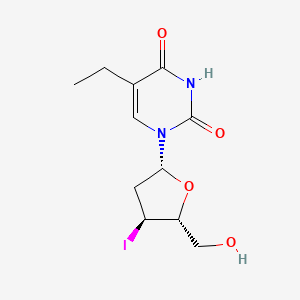
![4-[(4-Methoxyphenyl)sulfanyl]piperidine](/img/structure/B8712948.png)
